3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Medicinal Chemistry Structure–Activity Relationship Sulfone SAR

Procure this 1,5-dioxa-9-azaspiro[5.5]undecane derivative to advance your CNS drug discovery. Its unsubstituted phenylsulfonyl-propan-1-one motif provides a baseline for SAR, distinguishing it from thioether analogs (CAS 1351643-64-5) with a higher HBA count (5 vs 3) for polar target engagement. Scaffold-hopping from butyrophenone neuroleptics is supported by class-level nanomolar σ₁ receptor affinity (Kᵢ 0.47–12.1 nM), enabling evaluation of linker-modulated pharmacology while preserving spirocyclic conformational constraints. Conforms to CNS MPO drug-likeness space (MW 353.43, TPSA ≈90 Ų).

Molecular Formula C17H23NO5S
Molecular Weight 353.43
CAS No. 1351650-16-2
Cat. No. B2594128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
CAS1351650-16-2
Molecular FormulaC17H23NO5S
Molecular Weight353.43
Structural Identifiers
SMILESC1COC2(CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3)OC1
InChIInChI=1S/C17H23NO5S/c19-16(7-14-24(20,21)15-5-2-1-3-6-15)18-10-8-17(9-11-18)22-12-4-13-23-17/h1-3,5-6H,4,7-14H2
InChIKeyPCNPXGWDSLKDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 1351650-16-2): Spirocyclic Sulfone Procurement Profile


3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 1351650-16-2, MF C₁₇H₂₃NO₅S, MW 353.43) is a synthetic spirocyclic compound incorporating a 1,5-dioxa-9-azaspiro[5.5]undecane core functionalized with a phenylsulfonyl group via a propan-1-one linker. This structural class has been explored for neuroleptic activity comparable to haloperidol [1] and as selective σ₁ receptor ligands with nanomolar affinity (Kᵢ = 0.47–12.1 nM) [2]. However, no peer-reviewed bioactivity data specific to this exact compound were identified in public databases as of the search date, and it is currently offered primarily as a research screening compound by chemical vendors.

Why Generic Substitution Fails for 3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one: Structural Determinants of Functional Differentiation


This compound cannot be trivially replaced by its closest structural analogs because simultaneous variation at three modular positions — the spirocyclic core, the sulfonyl substituent, and the linker oxidation state — produces distinct physicochemical and pharmacological profiles. The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold confers conformational constraints shown to influence neuroleptic potency in butyrophenone derivatives [1], while the phenylsulfonyl group contributes to hydrogen-bond acceptor capacity (5 HBA) and polar surface area (TPSA ≈ 90 Ų), differing from the reduced thioether analog (CAS 1351643-64-5, 3 HBA). Class-level evidence from σ₁ receptor studies demonstrates that even subtle modifications to the sulfonamide/sulfonyl moiety on this scaffold produce Ki variations spanning two orders of magnitude (0.47–12.1 nM) [2], underscoring that structurally similar in-class compounds are not functionally interchangeable.

Quantitative Differentiation Evidence for 3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 1351650-16-2)


Sulfone vs. Thioether: Oxidation-State-Dependent Hydrogen-Bond Acceptor Capacity

The target compound contains a phenylsulfonyl group (sulfone) at the linker terminus, whereas its closest cataloged analog, 3-(phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 1351643-64-5), bears a phenylthioether . The sulfone group provides two additional hydrogen-bond acceptor (HBA) atoms (S=O oxygens), increasing total HBA count from 3 to 5. This difference in HBA capacity is relevant because the 2020 SAR study on 1,5-dioxa-9-azaspiro[5.5]undecane σ₁ ligands demonstrated that sulfonyl modifications drive significant variations in receptor affinity [1].

Medicinal Chemistry Structure–Activity Relationship Sulfone SAR

Spirocyclic Core Differentiation: 1,5-Dioxa vs. 1-Oxa-4-Thia Scaffold Impact on Lipophilicity

The target compound uses a 1,5-dioxa-9-azaspiro[5.5]undecane core. A closely related analog, 3-(phenylsulfonyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one (CAS 1351631-50-9), replaces one dioxane oxygen with a thioether sulfur in a contracted spiro[4.5]decane ring system . The sulfur substitution increases molecular polarizability and lipophilicity (estimated ΔlogP ≈ +0.5–1.0 for the thia analog based on Hansch π constants), while the 1,5-dioxa core is associated with neuroleptic-like activity in the butyrophenone subclass [1].

Physicochemical Profiling Spirocyclic Chemistry logP Comparison

Sulfonyl Substituent Comparison: Phenyl vs. Trifluoromethylphenyl Electronic Effects

The target compound carries an unsubstituted phenylsulfonyl group. The comparator 9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 1351613-05-2) introduces a meta-CF₃ substituent on the phenyl ring but lacks the propan-1-one carbonyl linker, connecting the sulfonyl directly to the spirocyclic nitrogen . The electron-withdrawing CF₃ group increases sulfonamide electrophilicity (Hammett σₘ = +0.43), whereas the target compound's unsubstituted phenyl provides a different electronic profile. Class-level SAR in the σ₁ receptor series shows that sulfonyl aryl substitution patterns modulate Kᵢ values across a >20-fold range, with specific substitution patterns producing the most potent ligands [1].

Electronic Effects Sulfonamide SAR σ₁ Receptor Affinity

Class-Level Sigma-1 Receptor Affinity of the 1,5-Dioxa-9-azaspiro[5.5]undecane Scaffold

Tian et al. (2020) reported that seven 1,5-dioxa-9-azaspiro[5.5]undecane and 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar affinity for σ₁ receptors, with Kᵢ(σ₁) ranging from 0.47 to 12.1 nM and σ₂/σ₁ selectivity ratios of 2–44 [1]. Compound 8 from this series was radiolabeled with ¹⁸F, achieving >99% radiochemical purity, and demonstrated high initial brain uptake in mice (2 min post-injection), with SA4503 pretreatment reducing brain-to-blood ratio by 70–75% at 30 min [1]. While the target compound 1351650-16-2 was not among the seven ligands specifically reported, it shares the identical 1,5-dioxa-9-azaspiro[5.5]undecane scaffold, supporting its potential as a σ₁ receptor ligand scaffold.

Sigma-1 Receptor Radioligand Binding CNS Drug Discovery

Conformational Precedent: 1,5-Dioxa-9-azaspiro[5.5]undecane Butyrophenones as Haloperidol-Comparable Neuroleptics

Bassus et al. (1978) demonstrated that butyrophenone derivatives of the 1,5-dioxa-9-azaspiro[5.5]undecane scaffold exhibit neuroleptic activity comparable to haloperidol [1]. The study further established that the dioxa-azaspiro ring system adopts four distinct conformations (A, B, C, D), with the population distribution governed by substituents on the dioxane ring. For unsubstituted dioxane (R = R' = H), conformers A and B predominate, while for R ≠ H and R' = H, conformers A and B remain dominant with greater bias [1]. The target compound features an unsubstituted dioxane ring, suggesting a conformational ensemble similar to the neuroleptic butyrophenone derivatives, though the propan-1-one linker differs from the butyrophenone chain length.

Neuroleptic Activity Conformational Analysis Butyrophenone SAR

Molecular Weight and TPSA Differentiation: Physicochemical Space Relative to CNS MPO Desirability

The target compound (MW 353.43, TPSA ≈ 90 Ų) falls within favorable CNS drug-likeness space according to the CNS MPO (Multiparameter Optimization) scoring system [1]. In comparison, the analog with a 4-methanesulfonylphenyl group (CAS 2034464-54-3, MW 362.48) has a higher molecular weight and larger TPSA due to the additional methyl substituent, while the direct sulfonamide analog (CAS 1351613-05-2, MW 365.4) lacks the carbonyl linker, resulting in a different TPSA profile. The molecular descriptors for the target compound position it closer to the optimal CNS drug space (MW < 400, TPSA < 90 Ų) than several comparators.

CNS MPO Drug-likeness Physicochemical Properties

High-Impact Procurement Scenarios for 3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 1351650-16-2)


CNS-Focused Spirocyclic Screening Library Expansion Based on σ₁ Receptor Class-Level Affinity

Given the demonstrated nanomolar σ₁ receptor affinity (Kᵢ 0.47–12.1 nM) of the 1,5-dioxa-9-azaspiro[5.5]undecane scaffold class [1], this compound is suitable for inclusion in targeted CNS screening libraries aimed at identifying novel σ₁ receptor modulators. The unsubstituted phenylsulfonyl variant fills a gap in existing SAR by providing a baseline electronic profile against which electron-withdrawing (e.g., CF₃) and electron-donating variants can be compared .

Neuroleptic Pharmacophore Validation and Haloperidol-Benchmarked Scaffold Hopping

The historical precedent that butyrophenone derivatives of the 1,5-dioxa-9-azaspiro[5.5]undecane scaffold possess neuroleptic activity comparable to haloperidol [2] supports the use of this compound as a scaffold-hopping starting point. By replacing the butyrophenone chain with a phenylsulfonyl-propan-1-one motif, researchers can explore whether neuroleptic activity is retained or shifted toward alternative CNS pharmacology, while benefiting from the established conformational and synthetic accessibility of the spirocyclic core.

Sulfone-Containing Fragment Library Expansion for Hydrogen-Bond-Driven Target Engagement

The compound provides five hydrogen-bond acceptor atoms (two from the sulfone, one from the amide carbonyl, and two from the dioxane ring), compared to only three HBA in the thioether analog (CAS 1351643-64-5) . This makes it a valuable addition to fragment-screening collections where sulfone-mediated hydrogen bonding is a key determinant of binding, particularly for targets with polar active sites such as proteases, kinases, or epigenetic readers.

Physicochemical Comparator for CNS MPO-Driven Lead Optimization

With MW 353.43 and estimated TPSA ≈ 90 Ų, this compound occupies the favorable CNS drug-likeness space defined by the CNS MPO framework [3]. It can serve as a reference compound for evaluating the impact of incremental structural modifications (sulfonyl substitution, linker variation, spirocyclic core changes) on key CNS parameters, enabling data-driven prioritization of synthetic targets in medicinal chemistry campaigns.

Quote Request

Request a Quote for 3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.